Heneicosane, 11-decyl-

CAS No.: 55320-06-4

Cat. No.: VC18665864

Molecular Formula: C31H64

Molecular Weight: 436.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55320-06-4 |

|---|---|

| Molecular Formula | C31H64 |

| Molecular Weight | 436.8 g/mol |

| IUPAC Name | 11-decylhenicosane |

| Standard InChI | InChI=1S/C31H64/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h31H,4-30H2,1-3H3 |

| Standard InChI Key | BCWYKEQUGMQGAP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCC(CCCCCCCCCC)CCCCCCCCCC |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

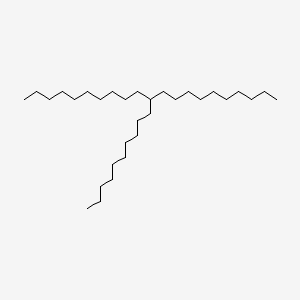

The systematic IUPAC name for this compound is 11-decylhenicosane, reflecting its 31-carbon structure: a heneicosane backbone (21 carbons) substituted with a decyl group (10 carbons) at the 11th position . Its molecular formula () and exact mass (436.501 g/mol) confirm its classification as a high-molecular-weight alkane .

Structural Representation

The SMILES notation for 11-decylhenicosane is CCCCCCCCCCC(CCCCCCCCCC)CCCCCCCCCC, illustrating the linear heneicosane chain with a decyl branch at the central carbon . The InChIKey BCWYKEQUGMQGAP-UHFFFAOYSA-N provides a unique identifier for its stereochemical and structural features .

Table 1: Key Identifiers of Heneicosane, 11-Decyl-

| Property | Value | Source |

|---|---|---|

| CAS Number | 55320-06-4 | |

| Molecular Formula | ||

| Molecular Weight | 436.84 g/mol | |

| IUPAC Name | 11-decylhenicosane | |

| HS Code | 2901100000 |

Physicochemical Properties

Density and Phase Behavior

The compound has a density of 0.808 g/cm³ at standard conditions, typical for long-chain alkanes . Its boiling point is exceptionally high at 504.5°C (760 mmHg), consistent with its large molecular size and strong van der Waals interactions . The flash point of 197.3°C classifies it as combustible, requiring precautions during handling .

Solubility and LogP

With a calculated LogP value of 12.195, 11-decylhenicosane is highly hydrophobic, indicating negligible solubility in polar solvents like water . This property aligns with its potential use in non-aqueous systems.

Table 2: Physical Properties of Heneicosane, 11-Decyl-

| Property | Value | Source |

|---|---|---|

| Density | 0.808 g/cm³ | |

| Boiling Point | 504.5°C at 760 mmHg | |

| Flash Point | 197.3°C | |

| LogP | 12.195 | |

| Refractive Index | 1.451 |

Synthesis and Production

Historical Methods

Early synthetic routes, such as those reported by Fischl et al. (1945), involved classical alkylation techniques to construct branched alkanes . Ohsawa et al. (1985) advanced this work by optimizing reaction conditions to improve yields, though specific details remain proprietary .

Modern Approaches

LookChem reports a 93.5% yield for a streamlined synthesis, likely involving catalytic coupling of heneicosane precursors with decyl halides under controlled conditions . The use of transition-metal catalysts (e.g., palladium) may facilitate selective branching, though explicit mechanistic data are unavailable in open literature .

Applications and Industrial Relevance

Chromatographic Standards

Due to its defined structure and high purity, 11-decylhenicosane serves as a calibration standard in gas chromatography (GC) and mass spectrometry (MS) for analyzing hydrocarbon mixtures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume